

Mal-amido-PEG24-TFP ester structure and chemical properties.

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Compound of Interest

Compound Name: Mal-amido-PEG24-TFP ester

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Mal-amido-PEG24-TFP Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **Mal-amido-PEG24-TFP ester**, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

Mal-amido-PEG24-TFP ester is a sophisticated chemical entity meticulously designed for covalent linkage of biomolecules. Its structure comprises three key functional components:

- Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.
 This specificity allows for controlled, site-specific conjugation.
- Polyethylene Glycol (PEG) Spacer (PEG24): The 24-unit polyethylene glycol chain is a long, hydrophilic spacer. The PEG moiety enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation issues often encountered with



hydrophobic crosslinkers.[1] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the final bioconjugate.[2]

Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily
couples with primary amines, such as those found on lysine residues in proteins or on the Nterminus of peptides, to form stable amide bonds. TFP esters are noted for their enhanced
stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester
counterparts, offering a significant advantage in bioconjugation reactions by minimizing
hydrolysis and improving reaction efficiency.[3][4]

Chemical Properties

The physicochemical properties of **Mal-amido-PEG24-TFP ester** are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.

Property	Value	Reference(s)
Molecular Weight	1445.53 g/mol	[5]
Molecular Formula	C64H108F4N2O29	[5]
Purity	Typically ≥95% to 98%	[5]
Appearance	White to off-white solid	[6]
Solubility	Soluble in water and most organic solvents like DMSO and DMF.[6]	
Storage Conditions	Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles.	[6][7]

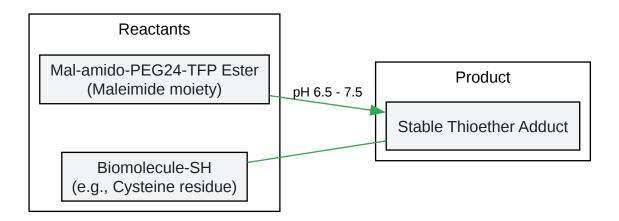
Reactivity and Reaction Mechanisms

The utility of **Mal-amido-PEG24-TFP ester** lies in its dual reactivity, enabling the sequential or simultaneous conjugation of two different molecules.



Maleimide-Thiol Reaction

The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1]

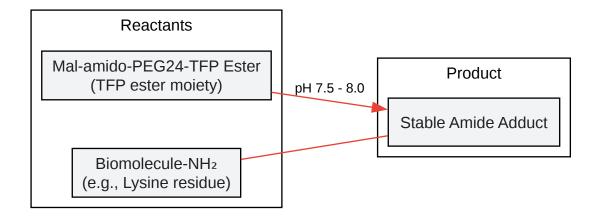


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Caption: Reaction of the maleimide group with a thiol.

TFP Ester-Amine Reaction

The TFP ester reacts with primary amines through nucleophilic acyl substitution to create a stable amide bond. This reaction is optimal at a pH range of 7.5 to 8.0.[8] The tetrafluorophenyl group is an excellent leaving group, facilitating this reaction. TFP esters exhibit greater hydrolytic stability in aqueous buffers compared to NHS esters, which is a significant advantage.[3][4]





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Caption: Reaction of the TFP ester group with a primary amine.

Experimental Protocols

The following are generalized protocols for the use of **Mal-amido-PEG24-TFP ester** in bioconjugation. Optimization of these protocols for specific applications is highly recommended.

Two-Step Sequential Conjugation Protocol

This is the most common approach, minimizing self-conjugation and unwanted side reactions.

Step 1: Reaction of TFP Ester with an Amine-Containing Molecule (e.g., a small molecule drug)

- Dissolve the Amine-Containing Molecule: Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).
- Dissolve Mal-amido-PEG24-TFP Ester: Immediately before use, dissolve the Mal-amido-PEG24-TFP ester in the same anhydrous organic solvent.
- Reaction: Add the **Mal-amido-PEG24-TFP ester** solution to the amine-containing molecule solution. A molar excess of the TFP ester (typically 1.1 to 1.5 equivalents) is recommended. The reaction can be carried out at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
- Purification (Optional but Recommended): Once the reaction is complete, the intermediate product (Maleimide-PEG-Molecule) can be purified to remove unreacted starting materials using methods like preparative HPLC.

Step 2: Reaction of the Maleimide-PEG-Molecule with a Thiol-Containing Biomolecule (e.g., a monoclonal antibody)

Prepare the Thiol-Containing Biomolecule: If necessary, reduce disulfide bonds in the
antibody to generate free thiol groups using a reducing agent like TCEP (tris(2carboxyethyl)phosphine). This step should be performed in a degassed, thiol-free buffer at
pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).

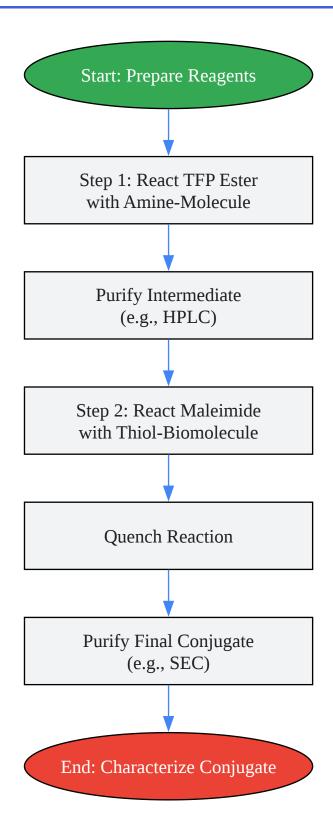






- Dissolve the Maleimide-PEG-Molecule: Dissolve the purified intermediate from Step 1 in a suitable buffer (e.g., PBS).
- Conjugation: Add the Maleimide-PEG-Molecule solution to the thiol-containing biomolecule solution. A molar excess of the maleimide-functionalized molecule (typically 5 to 20-fold over the biomolecule) is generally used.[6] The reaction should be carried out at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
- Quenching: The reaction can be quenched by adding a small molecule thiol such as cysteine
 or N-acetylcysteine to react with any excess maleimide groups.
- Purification: The final conjugate should be purified to remove unreacted linker, small
 molecules, and unconjugated biomolecules. Common purification methods include sizeexclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).





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